(S)-2-Amino-N-(2-cyano-benzyl)-3,N-dimethyl-butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-N-(2-cyano-benzyl)-3,N-dimethyl-butyramide is a chiral compound with significant interest in organic synthesis and medicinal chemistry. This compound features a cyano group and an amino group, making it a versatile intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(2-cyano-benzyl)-3,N-dimethyl-butyramide typically involves the reaction of 2-cyanobenzyl bromide with an appropriate amine under controlled conditions. The reaction is usually carried out in a solvent such as acetonitrile or methylene chloride, with the addition of a base like potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow protocols for bromination of benzylic compounds using N-bromosuccinimide and a household compact fluorescent lamp (CFL) as a radical initiator . This method ensures high efficiency and scalability, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(2-cyano-benzyl)-3,N-dimethyl-butyramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially with halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-2-Amino-N-(2-cyano-benzyl)-3,N-dimethyl-butyramide has several applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(2-cyano-benzyl)-3,N-dimethyl-butyramide involves its interaction with specific molecular targets. For instance, as a precursor to DPP-4 inhibitors, it interacts with the DPP-4 enzyme, inhibiting its activity and thereby regulating glucose metabolism . The cyano group plays a crucial role in binding to the active site of the enzyme, enhancing its inhibitory effect .
Comparison with Similar Compounds
Similar Compounds
2-Cyanobenzyl bromide: A precursor in the synthesis of (S)-2-Amino-N-(2-cyano-benzyl)-3,N-dimethyl-butyramide.
N-(3-cyano-4-((2-cyanobenzyl)oxy)phenyl)isonicotinamide: Another compound with a cyano group, used in similar synthetic applications.
Uniqueness
This compound is unique due to its chiral nature and the presence of both cyano and amino groups, which provide versatility in various chemical reactions and applications. Its role as a precursor to DPP-4 inhibitors further highlights its significance in medicinal chemistry .
Properties
IUPAC Name |
(2S)-2-amino-N-[(2-cyanophenyl)methyl]-N,3-dimethylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-10(2)13(16)14(18)17(3)9-12-7-5-4-6-11(12)8-15/h4-7,10,13H,9,16H2,1-3H3/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDENOZJENAHVCE-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C)CC1=CC=CC=C1C#N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(C)CC1=CC=CC=C1C#N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.